Regioisomeric Differentiation
The chlorosulfonyl group's position on the cyclobutane ring fundamentally alters the molecule's geometry and reactivity. Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate places the electrophilic sulfur center at a defined distance and vector from the carboxylate, which is distinct from the 1-substituted analog (geminal to the ester) and the 2-substituted analog (vicinal). This spatial difference is critical for reactions with sterically demanding nucleophiles or for generating conformationally constrained products . While direct kinetic data for this specific series is not published, the principle of regioisomeric differentiation in cyclobutane sulfonyl chlorides is a well-established class-level inference for synthetic design [1].
| Evidence Dimension | Spatial orientation and electronic environment of the sulfonyl chloride electrophile |
|---|---|
| Target Compound Data | 3-position substitution on cyclobutane ring |
| Comparator Or Baseline | Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) and Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1595733-28-0) |
| Quantified Difference | Not directly quantified; difference is in topological orientation and resultant steric/electronic profile |
| Conditions | Inferred from general organic chemistry principles for cyclobutane sulfonyl chlorides [1] |
Why This Matters
Procurement of the incorrect regioisomer will yield a different product with altered physicochemical properties and biological activity, potentially invalidating a synthetic route or structure-activity relationship (SAR) study.
- [1] Kallel, E. A., & Houk, K. N. (1989). Substituent effects on the rates and stereoselectivities of conrotatory electrocyclic reactions of cyclobutenes. A theoretical study. Journal of the American Chemical Society, 111(9), 3231-3237. View Source
